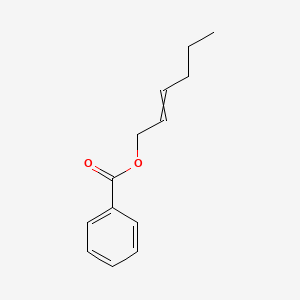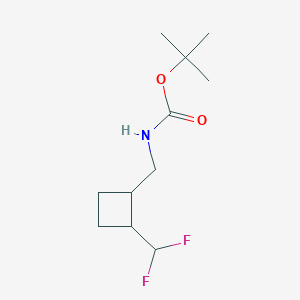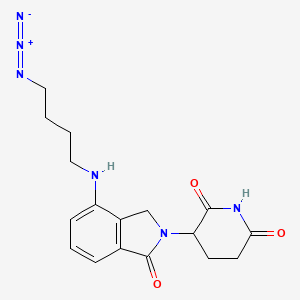
trans-2-Hexenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Hexenyl benzoate: is an organic compound with the molecular formula C₁₃H₁₆O₂ . It is an ester formed from the reaction between benzoic acid and trans-2-hexen-1-ol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing trans-2-Hexenyl benzoate is through the esterification of benzoic acid with trans-2-hexen-1-ol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, this compound can be produced using similar esterification methods but on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-Hexenyl benzoate can undergo oxidation reactions, particularly at the alkene moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of trans-2-hexen-1-ol.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a model compound in studies of esterification and hydrolysis reactions.
- Employed in the synthesis of more complex organic molecules.
Biology:
- Investigated for its role in plant-insect interactions due to its volatile nature.
Medicine:
- Explored for potential therapeutic applications due to its bioactive properties.
Industry:
- Widely used in the fragrance and flavor industries for its pleasant aroma.
- Utilized in the formulation of perfumes, cosmetics, and food flavorings .
Wirkmechanismus
Mechanism:
- The primary mechanism of action for trans-2-Hexenyl benzoate involves its interaction with olfactory receptors, leading to the perception of its aroma.
- In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Molecular Targets and Pathways:
- Olfactory receptors in the nasal epithelium.
- Enzymes involved in ester hydrolysis and metabolism .
Vergleich Mit ähnlichen Verbindungen
trans-2-Hexenyl acetate: Another ester with a similar structure but with an acetate group instead of a benzoate group.
cis-3-Hexenyl benzoate: An isomer with a different configuration of the double bond.
trans-2-Hexenyl butyrate: An ester with a butyrate group instead of a benzoate group.
Uniqueness:
- trans-2-Hexenyl benzoate is unique due to its specific aroma profile, which is distinct from other similar esters. Its use in the fragrance industry is particularly notable due to its stability and pleasant scent .
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
hex-2-enyl benzoate |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h4-10H,2-3,11H2,1H3 |
InChI-Schlüssel |
IRWNFSMZBFIURE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CCOC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)
![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)


![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)
![3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B14774907.png)
![4-[(3,6-Diphenylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774914.png)






![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate](/img/structure/B14774944.png)
